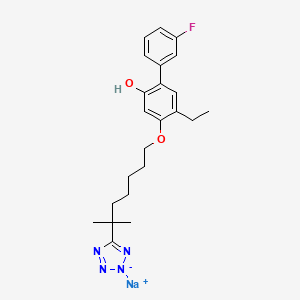

LY306669

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C23H28FN4NaO2 |

|---|---|

分子量 |

434.5 g/mol |

IUPAC名 |

sodium 4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol |

InChI |

InChI=1S/C23H28FN4O2.Na/c1-4-16-14-19(17-9-8-10-18(24)13-17)20(29)15-21(16)30-12-7-5-6-11-23(2,3)22-25-27-28-26-22;/h8-10,13-15H,4-7,11-12H2,1-3H3,(H-,25,26,27,28,29);/q-1;+1 |

InChIキー |

YNTRLTJBOPQXJF-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=N[N-]N=N2)O)C3=CC(=CC=C3)F.[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY3819469 (Lepodisiran)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound LY306669 as specified in the query is not found in the available public research and clinical trial data. It is highly probable that this is a typographical error for LY3819469, also known as lepodisiran. This guide will focus on the mechanism of action of LY3819469.

Executive Summary

LY3819469 (lepodisiran) is an investigational small interfering RNA (siRNA) therapeutic designed to address the genetically determined cardiovascular risk factor, lipoprotein(a) [Lp(a)]. By harnessing the natural biological process of RNA interference (RNAi), lepodisiran specifically targets and degrades the messenger RNA (mRNA) of the LPA gene, which encodes for apolipoprotein(a) [apo(a)], a key component of Lp(a). This targeted gene silencing in hepatocytes leads to a significant and sustained reduction in circulating Lp(a) levels. This document provides a comprehensive overview of the mechanism of action, supported by available clinical data, experimental methodologies, and visual representations of the key pathways.

Core Mechanism of Action: RNA Interference

Lepodisiran's mechanism of action is centered on RNA interference, a post-transcriptional gene silencing process. As a GalNAc-conjugated siRNA, it is engineered for targeted delivery to hepatocytes.[1]

1. Targeted Delivery to Hepatocytes: Lepodisiran is conjugated to N-acetylgalactosamine (GalNAc), a sugar moiety that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells (hepatocytes).[1] This targeted delivery system ensures that the siRNA is predominantly taken up by the liver, the primary site of Lp(a) synthesis.

2. Endocytosis and Endosomal Escape: Upon binding to the ASGPR, the lepodisiran-GalNAc conjugate is internalized into the hepatocyte via endocytosis. Inside the endosome, the acidic environment facilitates the release of the siRNA from the receptor. The siRNA then escapes the endosome into the cytoplasm, a critical step for its therapeutic activity.

3. Engagement with the RNA-Induced Silencing Complex (RISC): In the cytoplasm, the double-stranded siRNA molecule is recognized and loaded into the RNA-Induced Silencing Complex (RISC). Within RISC, the passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand is retained.

4. Target mRNA Recognition and Cleavage: The guide strand, now part of the active RISC, serves as a template to identify and bind to the complementary sequence on the LPA mRNA. This precise base pairing directs the Argonaute-2 (Ago2) enzyme, a key component of RISC, to cleave the target LPA mRNA.

5. Inhibition of Apolipoprotein(a) Synthesis: The cleavage of LPA mRNA renders it non-functional for protein translation. This prevents the synthesis of apolipoprotein(a), the defining protein component of Lp(a). The reduction in apo(a) synthesis directly limits the assembly of new Lp(a) particles.[1]

6. Reduction of Circulating Lipoprotein(a): By inhibiting the production of apo(a), lepodisiran leads to a profound and durable decrease in the concentration of Lp(a) in the bloodstream.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of LY3819469 (lepodisiran) in hepatocytes.

References

An In-depth Technical Guide to LTB4 Receptor Antagonism with a Focus on LY306669

Introduction to Leukotriene B4 (LTB4) and its Receptors

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses, primarily by activating and recruiting leukocytes. LTB4 exerts its biological effects through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).

-

BLT1: Predominantly expressed on hematopoietic cells, including neutrophils, eosinophils, monocytes, and T-cells, BLT1 is the primary mediator of the potent chemoattractant and activating effects of LTB4 on these immune cells.

-

BLT2: This receptor is more ubiquitously expressed and, in addition to LTB4, can be activated by other eicosanoids. While it has a lower affinity for LTB4, BLT2 is implicated in a variety of cellular processes, including cell survival and migration.

The central role of the LTB4/BLT1 signaling axis in inflammation has made it an attractive target for the development of therapeutic antagonists for a range of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.

The LTB4 Signaling Pathway

Upon binding of LTB4 to its receptors, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

LTB4 Signaling Cascade

Quantitative Data for Representative LTB4 Receptor Antagonists

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several well-characterized LTB4 receptor antagonists. This data is intended to provide a comparative framework for understanding the potency of compounds in this class.

| Compound Name | Target(s) | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |

| CP-105,696 | BLT1 | [³H]LTB4 Binding | Human | 0.4 | 8.4 (Ca²⁺ mobilization) | [1] |

| Amelubant (BIIL 284) | BLT1 | [³H]LTB4 Binding | Human | 221-230 | - | [2] |

| BIIL 260 (metabolite of Amelubant) | BLT1 | [³H]LTB4 Binding | Human | 1.1-1.7 | - | [2] |

| LY223982 | BLT1 | [³H]LTB4 Binding | Human | - | 13.2 | [2] |

| LY255283 | BLT2 | [³H]LTB4 Binding | Guinea Pig | - | ~100 | [3] |

| U-75302 | BLT1 | [³H]LTB4 Binding | Human | 13 | 50 (Chemotaxis) | [4] |

| ONO-4057 | BLT1/BLT2 | [³H]LTB4 Binding | Guinea Pig | 1.8 (BLT1), 31 (BLT2) | - | [5] |

Experimental Protocols

The characterization of LTB4 receptor antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional antagonism, and efficacy. Below are detailed protocols for key in vitro experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for the LTB4 receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]LTB4) for binding to the LTB4 receptor.

Materials:

-

Cell membranes expressing the LTB4 receptor (e.g., from human neutrophils or a recombinant cell line).

-

Radiolabeled LTB4 (e.g., [³H]LTB4).

-

Test antagonist at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Unlabeled LTB4 for determining non-specific binding.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the LTB4 receptor in a lysis buffer and isolate the membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]LTB4, and varying concentrations of the test antagonist in the binding buffer. Include wells for total binding (no antagonist) and non-specific binding (a high concentration of unlabeled LTB4).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This functional assay assesses the ability of an antagonist to inhibit the LTB4-induced increase in intracellular calcium.[6]

Objective: To measure the inhibition of LTB4-induced calcium flux in cells by a test antagonist.

Materials:

-

Target cells expressing LTB4 receptors (e.g., human neutrophils or a recombinant cell line).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

LTB4.

-

Test antagonist at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Preparation: Isolate and wash the target cells.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

-

Washing: Wash the cells to remove extracellular dye.

-

Assay Setup: Plate the dye-loaded cells in a 96-well plate.

-

Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and incubate.

-

Fluorescence Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

LTB4 Stimulation: Inject a fixed concentration of LTB4 into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the LTB4-induced calcium response against the log concentration of the antagonist to determine the IC50 value.

Calcium Mobilization Assay Workflow

Neutrophil Chemotaxis Assay

This functional assay evaluates the ability of an antagonist to inhibit the directed migration of neutrophils towards an LTB4 gradient.

Objective: To quantify the inhibition of LTB4-induced neutrophil chemotaxis by a test antagonist.

Materials:

-

Isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell plate).

-

LTB4.

-

Test antagonist at various concentrations.

-

Assay medium (e.g., RPMI 1640).

-

Cell staining and imaging equipment.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Antagonist Pre-incubation: Pre-incubate the isolated neutrophils with varying concentrations of the test antagonist.

-

Assay Setup: Place LTB4 in the lower chamber of the chemotaxis apparatus. Place the pre-incubated neutrophils in the upper chamber, separated by a microporous membrane.

-

Incubation: Incubate the chamber to allow the neutrophils to migrate through the membrane towards the LTB4 gradient (e.g., 60-90 minutes at 37°C).

-

Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells per high-power field using a microscope.

-

Data Analysis: Plot the percentage of inhibition of neutrophil migration against the log concentration of the antagonist to determine the IC50 value.

References

- 1. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometric evaluation of the effects of leukotriene B4 receptor antagonists (LY255283 and SC-41930) on calcium mobilization and integrin expression of activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US10500178B2 - LTB4 inhibition to prevent and treat human lymphedema - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Function of LY306669

LY306669 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an essential enzyme in cellular metabolism. Its primary function is to block the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous biological methylation reactions. This inhibition has significant therapeutic implications, particularly in the context of cancers with specific genetic deletions.

Core Mechanism of Action

The central function of this compound revolves around its ability to disrupt the one-carbon metabolism pathway by targeting MAT2A. In normal cells, the enzyme methylthioadenosine phosphorylase (MTAP) plays a crucial role in the methionine salvage pathway. However, in approximately 15% of human cancers, the gene encoding for MTAP is deleted. These MTAP-deleted cancer cells exhibit a heightened dependency on MAT2A for the production of SAM.

This compound exploits this dependency. By inhibiting MAT2A, this compound effectively depletes the intracellular pool of SAM. This reduction in SAM levels has a cascading effect on various cellular processes, most notably on the activity of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 requires SAM as a co-substrate to methylate its target proteins, which are involved in critical cellular functions including RNA splicing and cell signaling. The inhibition of PRMT5 activity due to SAM depletion ultimately leads to cell cycle arrest and apoptosis in MTAP-deleted cancer cells.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound in the context of an MTAP-deleted cancer cell.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the potency and selectivity of this compound.

| Parameter | Value | Cell Line/System | Description |

| IC₅₀ (MAT2A) | 0.8 nM | Biochemical Assay | Half-maximal inhibitory concentration against the MAT2A enzyme. |

| IC₅₀ (HCT116) | 3 nM | MTAP-deleted Cell Line | Half-maximal inhibitory concentration on cell viability in an MTAP-deleted colorectal cancer cell line. |

| SAM Reduction | >90% | In vivo tumor models | Percentage reduction of S-adenosylmethionine levels in tumors upon treatment. |

| Tumor Growth Inhibition | Significant | Xenograft models | Demonstrates in vivo efficacy in preclinical cancer models with MTAP deletion. |

Experimental Protocols

A fundamental experiment to ascertain the function of this compound is the cell viability assay, which measures the dose-dependent effect of the compound on cancer cell survival.

Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

-

Cell Culture: MTAP-deleted human cancer cell lines (e.g., HCT116) are cultured in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The medium in the wells is replaced with the medium containing the different concentrations of this compound. A DMSO-only control is also included.

-

Incubation: The plates are incubated for a period of 72 to 96 hours.

-

Viability Assessment: After incubation, the CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Acquisition: The luminescence is read using a plate reader.

-

Data Analysis: The luminescence readings are normalized to the DMSO control. The resulting data is then plotted as percent viability versus log concentration of this compound. A non-linear regression analysis is performed to determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical in vitro experiment to evaluate the efficacy of this compound.

Information on LY306669 is Not Publicly Available

Extensive searches for the discovery and development of a compound designated LY306669 have yielded no publicly available information. This suggests that this compound may be an internal compound designation that has not been disclosed in scientific literature, patent applications, or other public forums. It is possible that the compound was discontinued (B1498344) in early-stage development, remains in a preclinical phase without public disclosure, or the designation is incorrect.

Efforts to locate information included broad and specific searches across various databases and search engines for "this compound," "Eli Lilly compound this compound," "LY-306669," and "LY 306669." These searches did not return any relevant results pertaining to a specific chemical entity or drug development program. The search results were primarily composed of unrelated documents and news articles, with no mention of the scientific discovery or development of a compound with this identifier.

Without any publicly available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. The core requirements of the request, including data presentation in tables, detailed methodologies, and signaling pathway diagrams, are contingent on the existence of accessible research and development information.

Should information on this compound become publicly available in the future, a detailed technical guide could be compiled. Researchers and professionals interested in this specific compound are advised to monitor scientific publications and patent databases for any future disclosures.

An In-depth Technical Guide to LY306669: A Potent Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY306669 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It is intended to serve as a resource for researchers and professionals involved in the fields of inflammation, immunology, and drug development. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent signaling pathways to facilitate a deeper understanding of this compound and its potential therapeutic applications.

Chemical Properties and Structure

Initially identified in public databases under the peptide sequence H-Pro-Gln-Gly-Val-Glu-Ala-Lys-Ser-Glu-OH with the molecular formula C39H65N11O16, further investigation has revealed that the biologically active compound designated this compound, known for its potent leukotriene B4 (LTB4) receptor antagonism, may possess a different chemical structure. The peptide structure is likely an erroneous or incomplete entry. The true chemical structure of the LTB4 antagonist this compound is crucial for understanding its mechanism of action and for further drug development efforts.

Due to the proprietary nature of early-stage drug development, the definitive chemical structure of this compound as an LTB4 antagonist is not widely available in the public domain. Pharmaceutical companies often use internal compound identifiers, and the full structural details are typically disclosed in patents or later-stage publications, which have not been identified in the current search.

Table 1: Physicochemical Properties of this compound (Peptide)

| Property | Value | Source |

| Molecular Formula | C39H65N11O16 | PubChem |

| Molecular Weight | 944.0 g/mol | PubChem |

| Canonical SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N | PubChem |

| InChI Key | Not Available | - |

Note: The data presented in Table 1 corresponds to the peptide structure initially associated with this compound and may not represent the active LTB4 receptor antagonist.

Mechanism of Action: Antagonism of the Leukotriene B4 Receptor

This compound functions as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a powerful lipid mediator derived from arachidonic acid and plays a critical role in the inflammatory response. It exerts its effects by binding to two main G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. These receptors are primarily expressed on the surface of leukocytes, such as neutrophils, and their activation triggers a cascade of pro-inflammatory events.

By competitively binding to the LTB4 receptors, this compound blocks the binding of the endogenous ligand LTB4. This inhibition prevents the downstream signaling events that lead to:

-

Chemotaxis: The recruitment of immune cells, particularly neutrophils, to the site of inflammation.

-

Immune Cell Activation: The stimulation of various immune cell functions.

-

Inflammation Amplification: The production of other inflammatory mediators, which creates a positive feedback loop.

The therapeutic potential of this compound lies in its ability to specifically target the LTB4 pathway, thereby offering a focused anti-inflammatory effect with potentially fewer side effects compared to broader anti-inflammatory agents.

Signaling Pathways

The binding of LTB4 to its receptors, primarily BLT1, initiates a complex signaling cascade that is central to the inflammatory response. This compound, as an antagonist, interferes with this process.

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The evaluation of LTB4 receptor antagonists like this compound involves a variety of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are generalized protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the LTB4 receptor.

Objective: To quantify the binding of a radiolabeled LTB4 analog (e.g., [³H]LTB4) to its receptor in the presence and absence of this compound.

Materials:

-

Cell membranes expressing the LTB4 receptor (e.g., from transfected cell lines or primary leukocytes).

-

Radiolabeled LTB4 (e.g., [³H]LTB4).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Incubation: Incubate the cell membranes with a fixed concentration of [³H]LTB4 and varying concentrations of this compound in the assay buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Caption: Generalized workflow for a radioligand binding assay.

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of leukocytes towards an LTB4 gradient.

Objective: To assess the functional antagonism of this compound on LTB4-induced cell migration.

Materials:

-

Isolated leukocytes (e.g., neutrophils).

-

Chemotaxis chamber (e.g., Boyden chamber or transwell inserts).

-

LTB4 as a chemoattractant.

-

This compound at various concentrations.

-

Cell culture medium.

-

Microscope for cell counting.

Methodology:

-

Cell Preparation: Isolate and resuspend leukocytes in the appropriate medium.

-

Assay Setup: Place LTB4 in the lower chamber of the chemotaxis device. Place the leukocytes, pre-incubated with or without this compound, in the upper chamber, separated by a porous membrane.

-

Incubation: Incubate the chamber at 37°C to allow cell migration.

-

Cell Staining and Counting: After the incubation period, fix and stain the cells that have migrated to the lower side of the membrane.

-

Quantification: Count the number of migrated cells in multiple fields of view using a microscope.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the LTB4-induced cell migration (IC₅₀ value).

Caption: Generalized workflow for an in vitro chemotaxis assay.

Conclusion

This compound is a potent and selective antagonist of the LTB4 receptor, a key mediator of inflammation. While the precise chemical structure of the active antagonist compound remains to be fully elucidated in publicly accessible literature, its mechanism of action through the inhibition of the LTB4 signaling pathway is established. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other LTB4 receptor antagonists. A comprehensive understanding of its chemical and biological properties is essential for its potential development as a therapeutic agent for a variety of inflammatory diseases. Further research is warranted to fully characterize this promising compound.

References

In-Depth Technical Guide: LY306669 (CAS Number 153227-04-4) - A Potent Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY306669 (CAS Number: 153227-04-4) is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2] LTB4 is a powerful lipid mediator derived from arachidonic acid that plays a critical role in the initiation and amplification of inflammatory responses, primarily by attracting and activating leukocytes. By blocking the LTB4/BLT1 signaling axis, this compound presents a promising therapeutic strategy for a variety of inflammatory conditions, with a particular focus on acute lung injury.[1][2]

This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, associated signaling pathways, and detailed experimental protocols for its characterization. It is important to note that while this compound is identified by its specific CAS number, much of the detailed preclinical data available in the public domain is for a closely related compound, LY293111 (Etalocib). Given their structural and functional similarities as potent LTB4 receptor antagonists developed by the same pharmaceutical company, this guide will leverage data from LY293111 to provide a thorough understanding of the core properties of this class of antagonists, with the explicit understanding that direct quantitative values for this compound may vary.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 153227-04-4 | [2] |

| Molecular Formula | C23H28FN4NaO2 | [2] |

| Molecular Weight | 434.48 g/mol | [2] |

Mechanism of Action

This compound functions as a competitive antagonist at the BLT1 receptor.[1][2] Leukotriene B4, upon binding to BLT1, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that lead to neutrophil chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3] this compound competitively binds to the BLT1 receptor, thereby preventing the binding of LTB4 and inhibiting these downstream inflammatory responses.[3]

Signaling Pathways

The binding of LTB4 to the BLT1 receptor activates several key downstream signaling pathways. As an antagonist, this compound blocks the initiation of these cascades.

Quantitative Data (from LY293111)

The following tables summarize the in vitro potency and in vivo efficacy of the closely related LTB4 receptor antagonist, LY293111.

Table 1: In Vitro Activity of LY293111

| Assay | Cell/Tissue Type | Parameter | Value | Reference |

| [³H]LTB4 Binding | Human Neutrophils | IC50 | 17.6 ± 4.8 nM | [4] |

| [³H]LTB4 Binding | Guinea Pig Lung Membranes | Ki | 7.1 ± 0.8 nM | [4] |

| LTB4-induced Neutrophil Aggregation | Human Neutrophils | IC50 | 32 ± 5 nM | [4] |

| LTB4-induced Chemiluminescence | Human Neutrophils | IC50 | 20 ± 2 nM | [4] |

| LTB4-induced Chemotaxis | Human Neutrophils | IC50 | 6.3 ± 1.7 nM | [4] |

| LTB4-induced Superoxide Production | Adherent Human Neutrophils | IC50 | 0.5 nM | [4] |

| LTB4-induced Calcium Mobilization | Human Pancreatic Cancer Cells | IC50 | ~20 nM | [5] |

Table 2: In Vivo Efficacy of LY293111 in a Guinea Pig Model of LTB4-Induced Airway Obstruction

| Route of Administration | Parameter | Value | Reference |

| Intravenous (i.v.) | ED50 | 14 µg/kg | [6] |

| Oral (p.o.) | ED50 | 0.4 mg/kg | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LTB4 receptor antagonists like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of the antagonist for the BLT1 receptor.

Workflow Diagram:

Detailed Protocol:

-

Membrane Preparation: Isolate cell membranes from a source rich in BLT1 receptors, such as human neutrophils or a cell line overexpressing the receptor. This typically involves cell lysis and centrifugation to pellet the membrane fraction.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled LTB4 ligand (e.g., [³H]LTB4) and a range of concentrations of the unlabeled antagonist (this compound). Include control wells for total binding (no antagonist) and non-specific binding (excess unlabeled LTB4).

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit LTB4-induced increases in intracellular calcium.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture: Plate cells expressing the BLT1 receptor (e.g., transfected CHO cells or primary neutrophils) in a black-walled, clear-bottom microplate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. These dyes exhibit a change in fluorescence intensity upon binding to free intracellular calcium.

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound for a defined period.

-

LTB4 Stimulation: While continuously measuring fluorescence, add a fixed concentration of LTB4 to the wells to stimulate calcium release.

-

Fluorescence Measurement: Use a fluorescence plate reader to monitor the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition of the LTB4-induced calcium response against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

In Vivo Model of Acute Lung Injury

Objective: To evaluate the efficacy of this compound in a relevant animal model of acute lung injury.

Workflow Diagram:

Detailed Protocol:

-

Animal Model: Use a suitable animal model, such as mice, rats, or guinea pigs.

-

Drug Administration: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined time before the induction of lung injury.

-

Induction of Lung Injury: Induce acute lung injury using a standard method, such as intratracheal instillation of lipopolysaccharide (LPS) or acid aspiration.

-

Monitoring and Sample Collection: At a specified time point after injury induction, euthanize the animals and collect samples for analysis.

-

Assessment of Lung Injury:

-

Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid from the lungs. Analyze the BAL fluid for total and differential cell counts (especially neutrophils) and total protein concentration as a measure of alveolar-capillary barrier permeability.

-

Lung Histology: Perfuse and fix the lungs for histological examination. Stain lung sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, edema, and tissue damage.

-

Lung Wet-to-Dry Weight Ratio: Excise the lungs, weigh them (wet weight), then dry them in an oven until a constant weight is achieved (dry weight). The wet-to-dry weight ratio is an indicator of pulmonary edema.

-

-

Data Analysis: Compare the lung injury parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.

Conclusion

This compound is a potent and selective LTB4 receptor antagonist with the potential for therapeutic application in inflammatory diseases, particularly acute lung injury. Its mechanism of action involves the direct blockade of the BLT1 receptor, thereby inhibiting the pro-inflammatory signaling cascade initiated by LTB4. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro and in vivo characterization of this compound and other similar LTB4 receptor antagonists. Further research is warranted to fully elucidate the clinical potential of this compound.

References

- 1. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacologic actions of the second-generation leukotriene B4 receptor antagonist LY293111: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacologic actions of the second generation leukotriene B4 receptor antagonist LY29311: in vivo pulmonary studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies of LY306669: Information Not Publicly Available

A comprehensive search for preclinical data on the compound designated as LY306669 has yielded no specific scientific literature, clinical trial registrations, or public disclosures from pharmaceutical companies. This prevents the creation of the requested in-depth technical guide and whitepaper.

Despite a thorough search using various targeted queries, including "preclinical studies of this compound," "this compound mechanism of action," "this compound in vitro studies," "this compound in vivo animal models," "this compound pharmacokinetics," and "this compound toxicology studies," no relevant data could be retrieved. Further searches for alternative names or identifiers associated with this compound were also unsuccessful.

The lack of publicly available information suggests several possibilities:

-

Internal Designation: this compound may be an internal compound code used by a pharmaceutical company (such as Eli Lilly, as suggested by the "LY" prefix common to their compounds) that has not yet been disclosed publicly.

-

Early Stage of Development: The compound may be in a very early stage of preclinical development, and no data has been published or presented in scientific forums.

-

Discontinued (B1498344) Program: The development of this compound may have been discontinued before any public disclosure of its preclinical data.

-

Incorrect Identifier: The provided identifier "this compound" may be inaccurate or contain a typographical error.

Without access to primary research articles or other forms of data disclosure, it is not possible to fulfill the core requirements of the request, which include:

-

Quantitative Data Presentation: No data is available to summarize in tabular format.

-

Experimental Protocols: No published studies means no methodologies can be detailed.

-

Visualization of Pathways and Workflows: The absence of information on the compound's mechanism of action or experimental procedures prevents the creation of any signaling pathway, experimental workflow, or logical relationship diagrams using Graphviz.

It is recommended that researchers, scientists, and drug development professionals interested in this compound verify the accuracy of the identifier "this compound" and consult internal or proprietary databases if they have access to them. Should a corrected identifier or relevant preclinical studies be identified, the requested in-depth technical guide can be developed.

The Role of LY306669 in Inflammatory Pathways: An In-Depth Technical Guide

An internal review of publicly accessible scientific literature and clinical trial databases has revealed no specific information regarding a compound designated as LY306669. Consequently, a detailed technical guide on its role in inflammatory pathways cannot be provided at this time.

This comprehensive search included inquiries into its mechanism of action, potential effects on inflammatory signaling cascades such as NF-κB, JAK/STAT, and MAPK, as well as any associated in vitro or in vivo studies. The lack of any publicly available data suggests that this compound may be an internal development code that has not yet been disclosed in scientific publications or public forums, a misidentified compound, or a project that has been discontinued (B1498344) without public reporting.

For researchers, scientists, and drug development professionals interested in the modulation of inflammatory pathways, the following sections provide a general overview of key signaling cascades and the experimental methodologies commonly employed to investigate the anti-inflammatory potential of novel therapeutic agents.

Key Inflammatory Signaling Pathways

Inflammation is a complex biological response involving a network of signaling pathways that regulate the expression of pro- and anti-inflammatory mediators. Understanding these pathways is crucial for the development of targeted anti-inflammatory therapies.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Figure 1: Simplified NF-κB Signaling Pathway.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is critical for signaling initiated by a wide range of cytokines and growth factors. Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their activation via trans-phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Figure 2: Simplified JAK/STAT Signaling Pathway.

Experimental Protocols for Assessing Anti-Inflammatory Activity

To evaluate the potential of a compound to modulate inflammatory pathways, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Assays

1. Cell Viability and Cytotoxicity Assays:

-

Protocol: Cells (e.g., macrophages, peripheral blood mononuclear cells) are treated with varying concentrations of the test compound for a specified duration. Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

-

Purpose: To determine the non-toxic concentration range of the compound for subsequent functional assays.

2. Measurement of Pro-inflammatory Cytokine Production:

-

Protocol: Immune cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound. Supernatants are collected, and cytokine levels (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

-

Purpose: To assess the compound's ability to inhibit the production of key inflammatory mediators.

3. Western Blot Analysis of Signaling Proteins:

-

Protocol: Cells are treated as described above, and cell lysates are prepared. Proteins from key signaling pathways (e.g., phosphorylated IκBα, phosphorylated STAT3) are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Purpose: To determine the effect of the compound on the activation state of specific signaling molecules.

Figure 3: General Experimental Workflow for In Vitro Anti-Inflammatory Screening.

In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Endotoxemia Model:

-

Protocol: Animals (e.g., mice) are administered the test compound prior to a systemic challenge with LPS. Blood samples are collected at various time points to measure circulating levels of pro-inflammatory cytokines.

-

Purpose: To evaluate the in vivo efficacy of the compound in an acute systemic inflammation model.

2. Collagen-Induced Arthritis (CIA) Model:

-

Protocol: Arthritis is induced in susceptible rodent strains by immunization with collagen. The test compound is administered prophylactically or therapeutically, and disease progression is monitored by scoring clinical signs of arthritis (e.g., paw swelling).

-

Purpose: To assess the therapeutic potential of the compound in a model of chronic autoimmune inflammatory disease.

Data Presentation

Quantitative data from the aforementioned experiments are typically summarized in tables to facilitate comparison between different treatment groups.

Table 1: Effect of a Hypothetical Compound on LPS-Induced Cytokine Production in Macrophages

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 50 ± 5 | 20 ± 3 | 15 ± 2 |

| LPS (100 ng/mL) | 2500 ± 200 | 1800 ± 150 | 800 ± 70 |

| LPS + Compound X (1 µM) | 1200 ± 110 | 900 ± 80 | 400 ± 45 |

| LPS + Compound X (10 µM) | 400 ± 50 | 300 ± 35 | 150 ± 20 |

Data are presented as mean ± standard deviation.

Conclusion

While specific information on this compound is unavailable, the established methodologies and understanding of key inflammatory pathways provide a robust framework for the investigation of any novel anti-inflammatory compound. Researchers in this field are encouraged to utilize these standard protocols to elucidate the mechanisms of action and therapeutic potential of new chemical entities. Further disclosure of data from the developing entity will be required to understand the specific role of this compound in inflammatory processes.

Selectivity Profile of LY3023414: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3023414 is an orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][2] Developed by Eli Lilly and Company, this compound has been investigated for its potential as an antineoplastic agent. Its mechanism of action involves the ATP-competitive inhibition of Class I PI3K isoforms, mTOR complex 1 (mTORC1), mTOR complex 2 (mTORC2), and DNA-dependent protein kinase (DNA-PK).[1][3] This guide provides a comprehensive overview of the selectivity profile of LY3023414, detailing its activity against various kinases and cellular targets, the experimental protocols used for its characterization, and the signaling pathways it modulates. Based on available data, it is highly probable that the query for "LY306669" was a typographical error and the intended compound of interest is LY3023414.

Data Presentation

Biochemical Inhibitory Activity of LY3023414 against PI3K Superfamily Kinases

The following table summarizes the half-maximal inhibitory concentrations (IC50) of LY3023414 against recombinant PI3K isoforms, mTOR, and DNA-PK.

| Target Enzyme | Recombinant IC50 (nmol/L) ± SE |

| PI3Kα | 2.6 ± 0.2 |

| PI3Kβ | 27.2 ± 2.1 |

| PI3Kδ | 10.3 ± 0.7 |

| PI3Kγ | 14.1 ± 1.1 |

| mTOR (LanthaScreen) | 16.5 ± 1.4 |

| DNA-PK | 4.0 |

Data sourced from a publication by Smith et al. (2016) in Molecular Cancer Therapeutics.[1]

Cellular Inhibitory Activity of LY3023414 in U87 MG Glioblastoma Cells

This table presents the IC50 values of LY3023414 for the inhibition of phosphorylation of key downstream effectors in the PI3K/mTOR pathway in the PTEN-deficient U87 MG glioblastoma cell line.

| Phosphorylated Target | IC50 (nmol/L) ± SE |

| p-AKT (T308) | 106 ± 18.2 |

| p-AKT (S473) | 94.2 ± 13.9 |

| p-p70S6K (T389) | 10.6 ± 2.2 |

| p-4E-BP1 (T37/46) | 187 ± 35.8 |

| p-S6RP (S240/244) | 19.1 ± 3.4 |

Data sourced from a publication by Smith et al. (2016) in Molecular Cancer Therapeutics.[1]

Kinase Selectivity Profile

LY3023414 was profiled against a panel of approximately 266 unique kinases. The results demonstrated that LY3023414 is highly selective for the PI3K superfamily of enzymes. There was a significant difference of at least an order of magnitude between the inhibition of PI3K superfamily members and the other kinases tested, highlighting the compound's specificity.[1]

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory potency of LY3023414 against a panel of purified kinases.

Methodology:

-

Kinase Panel Screening: The selectivity of LY3023414 was assessed against a broad panel of kinases (approximately 266 unique kinases) using two platforms: the KiNativ platform (ActivX Biosciences Inc.) with PC-3 cell lysates and a panel of 102 purified enzymes from Cerep.[1]

-

PI3K Isoform and DNA-PK Assays: The IC50 values for PI3Kα, PI3Kδ, and PI3Kγ were determined using the Adapta™ Universal Kinase Assay Kit (Life Technologies). The IC50 for DNA-PK was measured using the Z'-LYTE™ Kinase Assay Kit (Life Technologies).[1]

-

mTOR Assay: The inhibitory activity against mTOR was quantified using the LanthaScreen™ Kinase Assay (Life Technologies).[1]

-

Kinetic Studies: To determine the mechanism of inhibition, kinetic experiments were performed with PI3Kα, demonstrating an ATP-competitive mode of action.[1]

Cellular Phosphorylation Assays

Objective: To measure the effect of LY3023414 on the phosphorylation of downstream targets in the PI3K/mTOR signaling pathway within a cellular context.

Methodology:

-

Cell Line: PTEN-deficient U87 MG glioblastoma cells were utilized for these assays.[1]

-

Assay Technology: The AlphaScreen SureFire assay (PerkinElmer) and Meso Scale Discovery (MSD) ELISA technology were employed to quantify the levels of phosphorylated proteins.[1]

-

Targets: The phosphorylation status of AKT (at T308 and S473), p70S6K (at T389), 4E-BP1 (at T37/46), and S6 ribosomal protein (at S240/244) were measured following treatment with a dose range of LY3023414.[1]

Cell Proliferation Assays

Objective: To evaluate the anti-proliferative activity of LY3023414 across a panel of human cancer cell lines.

Methodology:

-

Cell Lines: A panel of 32 human cancer cell lines from various tumor types was used.[4]

-

Treatment: Cells were treated with a range of concentrations of LY3023414 for a duration equivalent to 2 to 3 cell doublings.[4]

-

Readout: Cell viability was assessed to determine the IC50 values for each cell line.[4]

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of LY3023414 in animal models.

Methodology:

-

Animal Models: Human tumor xenograft models were established in mice. For example, U87 MG cells were used to create xenografts.[5]

-

Drug Administration: LY3023414 was administered orally at various doses and schedules (e.g., once or twice daily).[5]

-

Efficacy Assessment: Tumor growth was monitored over time to determine the extent of tumor growth inhibition.[5]

-

Pharmacodynamic Analysis: Tumor tissues were collected at different time points after drug administration to measure the inhibition of downstream signaling molecules like p-AKT and p-S6.[6]

Mandatory Visualization

Caption: PI3K/mTOR Signaling Pathway and Inhibition by LY3023414.

Caption: Workflow for Determining the Kinase Selectivity of LY3023414.

References

A Technical Guide to the Comparative Binding Affinities of Leukotriene B4 Receptor Antagonists for BLT1 and BLT2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinities of various antagonists for the leukotriene B4 (LTB4) receptors, BLT1 and BLT2. While specific quantitative binding data for LY306669 was not publicly available at the time of this report, this document presents a comprehensive overview of several well-characterized BLT1 and BLT2 antagonists, serving as a valuable resource for researchers in the field of inflammation and drug development.

Introduction to BLT1 and BLT2 Receptors

Leukotriene B4 is a potent lipid mediator that plays a crucial role in inflammatory responses. It exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). BLT1 is predominantly expressed on leukocytes, including neutrophils, and is a key mediator of chemotaxis, degranulation, and the production of inflammatory cytokines. In contrast, BLT2 is more ubiquitously expressed and its role in inflammation is still being elucidated, with some studies suggesting both pro- and anti-inflammatory functions. The distinct expression patterns and signaling pathways of BLT1 and BLT2 make them attractive targets for the development of selective antagonists to treat a range of inflammatory diseases.

Comparative Binding Affinities of BLT Receptor Antagonists

The following table summarizes the available quantitative binding affinity data (Ki and IC50 values) for several well-characterized BLT1 and BLT2 receptor antagonists. This data is essential for understanding the potency and selectivity of these compounds.

| Compound | Target Receptor(s) | Assay Type | Species | Tissue/Cell Type | Binding Affinity | Reference |

| BIIL 260 | LTB4 Receptor | Radioligand Binding | Human | Neutrophil Cell Membranes | Ki = 1.7 nM | [1][2] |

| CP-105,696 | BLT1 | [3H]LTB4 Binding | Human | Neutrophils | IC50 = 8.42 nM | [1][3][4] |

| LY255283 | BLT2 | [3H]LTB4 Binding | Guinea Pig | Lung Membranes | IC50 ~ 100 nM | [1][5][6] |

| ONO-4057 | LTB4 Receptor | [3H]LTB4 Binding | Human | Neutrophils | Ki = 3.7 nM | [7] |

| U-75302 | BLT1 | Radioligand Binding | Not Specified | Not Specified | Ki = 29 nM | |

| Moxilubant (CGS-25019C) | BLT1 | Not Specified | Not Specified | Not Specified | Potency = 2-4 nM | [8] |

| SB-209247 | LTB4 Receptor | Not Specified | Not Specified | Not Specified | Ki = 0.78 nM | [1] |

Experimental Protocols

The determination of binding affinities for BLT receptor antagonists typically involves radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay, which is a common method used to determine the Ki or IC50 of a test compound.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

-

Cells or tissues expressing the target receptor (BLT1 or BLT2) are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]LTB4) that specifically binds to the target receptor.

-

A range of concentrations of the unlabeled test compound (the antagonist).

-

The membrane preparation containing the target receptor.

-

-

The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification of Bound Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value (the inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of BLT1 and BLT2 and a typical experimental workflow for a radioligand binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist. | Sigma-Aldrich [sigmaaldrich.com]

- 3. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of LY306669

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of the investigational compound LY306669.

Executive Summary

This document provides a structured overview of recommended in vitro assay protocols for the characterization of this compound. Due to the limited publicly available information specific to this compound's molecular target and mechanism of action, this guide presents a series of robust, adaptable protocols for key stages of preclinical in vitro assessment. These include target engagement, functional activity, and cellular effect assays. The methodologies outlined herein are based on established practices in drug discovery and are designed to be customized once the specific biological target of this compound is known.

Introduction

This compound is an investigational compound developed by Eli Lilly and Company. To thoroughly understand its pharmacological profile, a systematic in vitro evaluation is essential. This process typically involves a tiered approach, beginning with confirmation of direct target interaction, followed by assessment of functional consequences of this interaction at the cellular level, and culminating in broader characterization of its effects on cellular health and signaling pathways.

These application notes provide the foundational protocols to enable researchers to:

-

Determine the binding affinity of this compound to its putative target.

-

Quantify the functional activity of this compound in cell-based systems.

-

Assess the cytotoxic potential of this compound.

-

Outline a workflow for investigating the mechanism of action.

Target Engagement Assays

The initial step in characterizing a new chemical entity is to confirm and quantify its interaction with the intended biological target. The choice of assay will depend on the nature of the target (e.g., enzyme, receptor, protein-protein interaction).

Radioligand Binding Assay (for Receptor Targets)

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for a G-protein coupled receptor (GPCR) or other membrane receptors.

Principle: This assay measures the ability of this compound to displace a known radiolabeled ligand from its receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled this compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at a specified temperature and time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Quantitative Data Summary:

| Parameter | Value |

| IC₅₀ | To be determined |

| Kᵢ | To be determined |

Enzyme Inhibition Assay (for Enzyme Targets)

This protocol is designed to determine the potency of this compound in inhibiting the activity of a target enzyme.

Principle: This assay measures the enzymatic conversion of a substrate to a product, and the ability of this compound to reduce the rate of this conversion.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme in a suitable buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare serial dilutions of this compound.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the enzyme and varying concentrations of this compound.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Incubate for a defined period at the optimal temperature for the enzyme.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

-

Detection:

-

Quantify the amount of product formed using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

-

Data Analysis:

-

Plot the enzyme activity (as a percentage of the uninhibited control) against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Quantitative Data Summary:

| Parameter | Value |

| IC₅₀ | To be determined |

Cellular Functional Assays

Once target binding is established, the next step is to assess the functional consequences of this binding in a cellular context.

cAMP Assay (for GPCRs)

This protocol measures the effect of this compound on the production of cyclic AMP (cAMP), a key second messenger for many GPCRs.

Principle: This assay quantifies changes in intracellular cAMP levels in response to this compound, indicating whether it acts as an agonist or antagonist.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.

-

Wash the cells and incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For antagonist testing, pre-incubate the cells with varying concentrations of this compound before adding a known agonist.

-

For agonist testing, add varying concentrations of this compound directly to the cells.

-

Incubate for a specified time.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Measure cAMP levels in the cell lysates using a competitive immunoassay format (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀.

-

For antagonist activity, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.

-

Quantitative Data Summary:

| Parameter | Value |

| EC₅₀ (Agonist) | To be determined |

| IC₅₀ (Antagonist) | To be determined |

Cell Proliferation/Viability Assay

This protocol assesses the effect of this compound on cell growth and viability.

Principle: This assay measures the number of viable cells after treatment with this compound using a metabolic indicator dye (e.g., MTT, resazurin) or by quantifying ATP content.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

-

Viability Assessment:

-

Add the viability reagent (e.g., MTT solution) to each well.

-

Incubate according to the manufacturer's protocol to allow for the conversion of the dye by metabolically active cells.

-

If using MTT, solubilize the formazan (B1609692) crystals.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log concentration of this compound.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

-

Quantitative Data Summary:

| Parameter | Value |

| GI₅₀ / IC₅₀ | To be determined |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the conceptual workflows for the described assays.

Caption: Workflow for Target Binding Assays.

Caption: Workflow for Cellular Functional Assays.

Caption: Hypothetical GPCR Signaling Cascade.

Conclusion

The in vitro assay protocols detailed in these application notes provide a solid framework for the initial characterization of this compound. Successful execution of these experiments will yield crucial data on the compound's binding affinity, functional potency, and effects on cell viability. This information is fundamental for guiding further preclinical development and for elucidating the mechanism of action of this compound. It is imperative that these general protocols are adapted to the specific biological target and cellular context of this compound as more information becomes available.

Application Notes and Protocols for Investigation of Novel Therapeutics in Animal Models of Lung Injury

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for the compound "LY306669" did not yield specific results in the context of animal models of lung injury. The information presented here is based on general principles and protocols for evaluating novel therapeutic agents in preclinical lung injury models. Researchers should adapt these guidelines to the specific mechanism of action of their compound of interest.

Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. Animal models are crucial for understanding the pathophysiology of these conditions and for the preclinical evaluation of new therapeutic interventions. This document provides an overview of common animal models of lung injury and detailed protocols for assessing the efficacy of investigational drugs.

Common Animal Models of Lung Injury

The choice of animal model depends on the specific aspect of lung injury being investigated. Key features of human ALI/ARDS to be modeled include neutrophilic alveolitis, alveolar-capillary barrier disruption, and pulmonary edema.[1][2]

Table 1: Overview of Common Animal Models for Acute Lung Injury

| Model | Inducing Agent | Key Pathological Features | Advantages | Disadvantages |

| Endotoxin-Induced Lung Injury | Lipopolysaccharide (LPS) | Neutrophil infiltration, pro-inflammatory cytokine release, interstitial edema.[2] | Reproducible, technically simple, cost-effective. | Primarily models the inflammatory phase; may not fully replicate the complex pathophysiology of human ARDS.[3] |

| Bleomycin-Induced Lung Injury | Bleomycin (B88199) | Initial inflammatory phase followed by the development of pulmonary fibrosis.[3] | Well-established model for studying lung fibrosis.[3] | The initial injury is severe and may not be representative of all forms of ALI. The fibrotic response can be variable.[3] |

| Acid Aspiration-Induced Lung Injury | Hydrochloric acid (HCl) | Alveolar epithelial and endothelial injury, hyaline membrane formation, pulmonary edema.[1] | Mimics a common clinical cause of ARDS.[1] | Technically challenging, can have high mortality. |

| Cecal Ligation and Puncture (CLP) | Polymicrobial infection | Sepsis-induced lung injury, systemic inflammation, mild to moderate lung injury.[2] | Considered a clinically relevant model of sepsis-induced ARDS.[2] | High variability, requires surgery.[2] |

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This protocol describes the induction of acute lung injury in mice using intratracheal administration of LPS.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Animal intubation platform and laryngoscope

-

Microsyringe or pipette

Procedure:

-

Anesthetize the mouse using the chosen anesthetic agent.

-

Suspend the anesthetized mouse on the intubation platform.

-

Visualize the trachea using a laryngoscope.

-

Intratracheally instill 2-5 mg/kg of LPS dissolved in 50 µL of sterile saline.

-

Administer the investigational therapeutic agent at the desired dose and time point (e.g., pre-treatment or post-treatment).

-

Monitor the animals for signs of respiratory distress.

-

Euthanize the animals at a predetermined time point (e.g., 24, 48, or 72 hours) for sample collection.

Endpoints for Assessment:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Total and differential cell counts (neutrophils, macrophages).

-

Total protein concentration (as a measure of alveolar-capillary permeability).

-

Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) measured by ELISA.

-

-

Lung Histopathology:

-

Hematoxylin and eosin (B541160) (H&E) staining to assess lung injury score (e.g., alveolar congestion, hemorrhage, infiltration of inflammatory cells, and thickness of the alveolar wall).

-

-

Lung Wet-to-Dry Weight Ratio: To quantify pulmonary edema.

-

Myeloperoxidase (MPO) Activity Assay: To quantify neutrophil infiltration in the lung tissue.

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines the induction of pulmonary fibrosis in mice using a single intratracheal dose of bleomycin.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Animal intubation platform and laryngoscope

-

Microsyringe or pipette

Procedure:

-

Anesthetize the mouse as described above.

-

Intratracheally instill a single dose of bleomycin (1-3 U/kg) in 50 µL of sterile saline.

-

Administer the investigational therapeutic agent according to the study design (prophylactic or therapeutic regimen).

-

Monitor the animals for weight loss and signs of respiratory distress.

-

Euthanize the animals at a predetermined time point (typically 14 or 21 days post-bleomycin).

Endpoints for Assessment:

-

Lung Histopathology:

-

Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis).

-

Ashcroft scoring to grade the severity of fibrosis.

-

-

Hydroxyproline Assay: To quantify total collagen content in the lung tissue.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression of fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1).

-

Western Blotting: To assess the protein levels of fibrotic mediators.

Signaling Pathways in Lung Injury

The pathogenesis of lung injury involves complex signaling cascades. A simplified representation of a common inflammatory signaling pathway is provided below. Investigational drugs may target one or more components of these pathways.

Caption: Simplified signaling cascade in LPS-induced lung injury.

Experimental Workflow

A typical workflow for evaluating a novel therapeutic agent in an animal model of lung injury is depicted below.

Caption: General workflow for preclinical drug evaluation in lung injury models.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 2: Example Data Summary for LPS-Induced Lung Injury Model

| Treatment Group | BALF Total Cells (x10^5) | BALF Neutrophils (x10^5) | BALF Protein (mg/mL) | Lung MPO Activity (U/g tissue) |

| Vehicle Control | ||||

| LPS + Vehicle | ||||

| LPS + Drug X (Dose 1) | ||||

| LPS + Drug X (Dose 2) |

Table 3: Example Data Summary for Bleomycin-Induced Fibrosis Model

| Treatment Group | Ashcroft Score | Lung Hydroxyproline (µ g/lung ) | Col1a1 mRNA (Fold Change) | Acta2 mRNA (Fold Change) |

| Saline Control | ||||

| Bleomycin + Vehicle | ||||

| Bleomycin + Drug Y (Prophylactic) | ||||

| Bleomycin + Drug Y (Therapeutic) |

Conclusion

The protocols and guidelines presented here provide a framework for the preclinical evaluation of novel therapeutic agents in animal models of lung injury. Careful selection of the animal model, appropriate experimental design, and comprehensive endpoint analysis are critical for obtaining meaningful and translatable results. Researchers are encouraged to adapt these protocols to the specific characteristics of their investigational compound and research questions.

References

- 1. Structure-Activity Relationships and Cancer-Cell Selective Toxicity of Novel Inhibitors of Glioma-Associated Oncogene Homolog 1 (Gli1)-Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. A PHASE I RANDOMIZED DOUBLE-BLIND PLACEBO-CONTROLLED SINGLE-CENTER STUDY OF SAFETY AND EFFECTIVENESS OF INNATE IMMUNITY STIMULATION VIA TLR9 IN MILD COGNITIVE IMPAIRMENT OR EARLY AD | NYU Langone Health [clinicaltrials.med.nyu.edu]

Application Notes and Protocols for In Vivo Administration of Resiquimod (R848)

Disclaimer: The following information is intended for research purposes only. No information could be found for the specific compound "LY306669." Therefore, these application notes and protocols have been generated for Resiquimod (R848) , a well-documented Toll-like receptor 7/8 (TLR7/8) agonist, to provide a detailed example of in vivo experimental design and application.

Introduction

Resiquimod (R848) is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). In mice, R848 selectively activates TLR7.[1][2][3][4] Activation of these receptors, which are primarily located in the endosomes of immune cells such as dendritic cells, macrophages, and B-lymphocytes, triggers a MyD88-dependent signaling pathway.[1][2][3][5] This cascade results in the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons.[1][6] Due to its immunostimulatory properties, R848 is widely used in preclinical in vivo studies to investigate immune responses in various contexts, including cancer immunotherapy, vaccine adjuvant development, and models of autoimmune and inflammatory diseases.[5][7]

Quantitative Data Presentation

The following tables summarize typical in vivo dosages and reported biological effects of Resiquimod (R848) in mice.

Table 1: In Vivo Dosage of Resiquimod (R848) in Mice

| Animal Model | Dosage (per mouse) | Dosage (per kg) | Route of Administration | Vehicle | Reference |